molecular formula C19H20O3 B15624005 1-Oxomiltirone CAS No. 142546-16-5

1-Oxomiltirone

Cat. No.: B15624005
CAS No.: 142546-16-5
M. Wt: 296.4 g/mol
InChI Key: VPIMKJVQYOXHSS-UHFFFAOYSA-N
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Description

1-Oxomiltirone has been reported in Salvia miltiorrhiza, Salvia, and other organisms with data available.
from roots of the Iranian medicinal plant Perovskia abrotanoides;  structure in first source

Properties

IUPAC Name

8,8-dimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIMKJVQYOXHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3=O)(C)C)C(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152430
Record name 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142546-16-5
Record name 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142546-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Oxomiltirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-oxomiltirone (B1241570), a derivative of the naturally occurring abietane (B96969) diterpene, miltirone (B191885). Miltirone and its analogues have garnered significant interest in the scientific community due to their wide range of biological activities. This document details a validated synthetic route to this compound, its complete spectroscopic characterization, and an exploration of its potential biological significance.

Synthesis of this compound

The total synthesis of this compound has been successfully achieved through a multi-step process culminating in demethylation and subsequent oxidation of a key intermediate.[1] The synthetic pathway is advantageous as it allows for the versatile construction of the core A-B-C ring system of abietane diterpenes.[1]

A crucial step in the synthesis involves a Suzuki coupling reaction to construct a versatile intermediate, which can then be cyclized to form the tricyclic core.[1] The final two steps of the synthesis transform the advanced intermediate into the target molecule, this compound.[1]

Experimental Protocol: Final Steps in the Synthesis of this compound

The transformation of the immediate precursor to this compound involves a two-step sequence: demethylation followed by oxidation. The following protocol is based on the reported total synthesis.[1]

Step 1: Demethylation

  • To a solution of the methoxy-containing precursor in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), add a solution of boron tribromide (BBr₃) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the demethylated intermediate.

Step 2: Oxidation to this compound

  • To a solution of the demethylated intermediate in anhydrous CH₂Cl₂ at 0 °C, add Dess-Martin periodinane (DMP).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow of this compound

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Methoxy Precursor Demethylation Demethylation with BBr3 Start->Demethylation Step 1 Intermediate Demethylated Intermediate Demethylation->Intermediate Oxidation Oxidation with Dess-Martin Periodinane Intermediate->Oxidation Step 2 End This compound Oxidation->End

Caption: Final two steps in the total synthesis of this compound.

Characterization of this compound

The structural elucidation of the synthesized this compound is accomplished through a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Table 3: IR and MS Data for this compound

TechniqueData
IR (cm⁻¹) Data not available in search results
MS (m/z) Data not available in search results

Note: Specific spectroscopic data was not available in the provided search results. The tables are structured for the inclusion of such data upon its availability.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

Infrared (IR) Spectroscopy The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.

Mass Spectrometry (MS) High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Biological Activity and Signaling Pathways

While the synthesis and characterization of this compound have been reported, detailed studies on its specific biological activities and the signaling pathways it may modulate are not extensively available in the current literature. However, the broader class of miltirone and its analogues have demonstrated a variety of biological effects, suggesting potential areas of investigation for this compound.

Compounds with similar structural motifs, such as oxazolidinones, are known to act as protein synthesis inhibitors in bacteria by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[2][3][4] This mechanism of action is distinct from many other classes of antibiotics.[3]

Given the quinone structure present in this compound, it is plausible that it could be involved in redox-related biological activities. Further research is warranted to explore the potential of this compound in areas such as:

  • Anticancer activity: Many quinone-containing compounds exhibit cytotoxic effects against cancer cell lines.

  • Anti-inflammatory effects: Abietane diterpenes have been reported to possess anti-inflammatory properties.

  • Antibacterial activity: The structural similarity to other antibacterial agents suggests this as a potential area of investigation.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell cycle regulation, apoptosis, or cellular proliferation.

Hypothetical_Signaling_Pathway cluster_pathway Potential Signaling Pathway Modulation by this compound Oxomiltirone This compound Target Cellular Target (e.g., Kinase, Receptor) Oxomiltirone->Target Interaction Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Activation / Inhibition Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Pathway->Response

Caption: A generalized diagram of potential signaling pathway modulation.

Conclusion

This technical guide has outlined the synthetic route to this compound and the standard methods for its characterization. The provided experimental protocols offer a foundation for researchers to produce and validate this compound. While the specific biological profile of this compound remains to be fully elucidated, the known activities of related miltirone analogues suggest that it is a promising candidate for further investigation in drug discovery and development. Future studies should focus on comprehensive biological screening to uncover its therapeutic potential and to delineate the specific signaling pathways through which it exerts its effects.

References

1-Oxomiltirone: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 1-Oxomiltirone's mechanism of action. This compound is an abietane-type diterpenoid isolated from Salvia species, which has demonstrated a range of biological activities, including anticancer, antiprotozoal, and antioxidant effects. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the known signaling pathways and experimental workflows.

Core Mechanism of Action: Nrf2-Mediated Antioxidant Response

The primary mechanism of action attributed to this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of several protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).

Nrf2_Signaling_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation

Quantitative Data Summary

The biological activities of this compound have been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma< 10[1]
MCF-7Breast Cancer< 10[1]
A549Lung Cancer< 10[1]
HL-60Promyelocytic LeukemiaModerate[2]
HeLaCervical CancerWeak[2]

Table 2: Antiprotozoal Activity of this compound

Parasite SpeciesDiseaseIC50 (µM)Reference
Leishmania donovaniLeishmaniasis≥ 30[3]
Trypanosoma cruziChagas DiseaseNot determined[3]

Table 3: Nrf2-Inducing Activity of this compound

AssayCell LineConcentration for 2-fold Induction (µM)Reference
Quinone Reductase (QR) Activity InductionHepa 1c1c70.40[4]

Experimental Protocols

This section provides an overview of the likely experimental methodologies employed in the cited studies to determine the biological activity of this compound.

Cytotoxicity Assays

The half-maximal inhibitory concentration (IC50) values against various cancer cell lines were likely determined using one of the following colorimetric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a solvent like DMSO, with a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

  • WST-8 (Water-Soluble Tetrazolium Salt-8) Assay: This assay is similar to the MTT assay but uses a water-soluble formazan dye, simplifying the procedure by eliminating the solubilization step.

Cytotoxicity_Assay_Workflow

Antiprotozoal Activity Assays

The leishmanicidal activity of this compound was likely assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

  • Promastigote Viability Assay:

    • Culturing: Leishmania promastigotes are cultured in appropriate media.

    • Treatment: The promastigotes are incubated with different concentrations of this compound in a 96-well plate.

    • Viability Assessment: After a set incubation period (e.g., 72 hours), parasite viability is determined using a colorimetric method, such as the resazurin (B115843) assay. Resazurin (blue and non-fluorescent) is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells.

    • IC50 Determination: The IC50 is calculated from the dose-response curve.

  • Amastigote Viability Assay:

    • Macrophage Infection: A macrophage cell line (e.g., J774A.1) is infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

    • Treatment: The infected macrophages are treated with various concentrations of this compound.

    • Viability Assessment: After incubation, the number of viable intracellular amastigotes is determined, often by lysing the macrophages and assessing the viability of the released amastigotes using a resazurin-based assay or by microscopic counting after staining.

    • IC50 and Selectivity Index (SI) Calculation: The IC50 is determined. The cytotoxicity of the compound against the host macrophage cell line (CC50) is also determined in parallel to calculate the Selectivity Index (SI = CC50 / IC50), which indicates the compound's specificity for the parasite.

Quinone Reductase (QR) Activity Assay

The induction of QR activity, a marker of Nrf2 activation, is a key experiment to elucidate the mechanism of action of this compound.

  • Cell Culture and Treatment: Hepa 1c1c7 cells are plated in 96-well plates and treated with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: The cells are lysed to release their cytoplasmic contents.

  • Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing a substrate for QR (e.g., menadione) and a reducing agent (NADPH). The reduction of the substrate by QR is coupled to the reduction of a colorimetric indicator, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or dichlorophenolindophenol (DCPIP).

  • Absorbance Measurement: The change in absorbance over time is measured using a microplate reader.

  • Activity Calculation: The QR activity is calculated and normalized to the total protein concentration in the lysate. The concentration of this compound that causes a two-fold increase in QR activity compared to the vehicle control is determined.

Conclusion

The available data strongly suggest that this compound exerts its biological effects, at least in part, through the activation of the Nrf2 signaling pathway. This leads to an enhanced antioxidant defense capacity in cells. Its cytotoxic and antiprotozoal activities indicate its potential as a lead compound for the development of new therapeutic agents. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the pharmacological properties of this compound.

References

1-Oxomiltirone: A Technical Review of a Putative Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-Oxomiltirone, a theoretical derivative of the naturally occurring diterpenoid quinone, miltirone (B191885). Due to a lack of specific literature on "this compound" at the time of this review, this guide synthesizes information on the parent compound, miltirone, and the broader class of tanshinones to which it belongs. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential synthesis and biological evaluation of this novel compound.

Introduction to Miltirone and Tanshinones

Miltirone, also known as rosmariquinone, is a bioactive phytochemical found in the roots of Salvia miltiorrhiza (Danshen) and in rosemary (Rosmarinus officinalis). It belongs to the tanshinone family, a group of abietane-type diterpenoids characterized by a phenanthrene-quinone structure. Tanshinones are the primary lipophilic bioactive constituents of Danshen, a herb widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2][3] The chemical structure of miltirone features a tetracyclic system with a characteristic o-quinone moiety on one of the aromatic rings.

The Hypothetical Structure of this compound

The name "this compound" implies the introduction of a ketone group at the C1 position of the miltirone backbone. The IUPAC name for miltirone is 8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione. The addition of an oxo group at the C1 position would result in a novel tanshinone derivative.

Potential Synthesis of this compound

While no specific synthesis for this compound has been reported, a plausible synthetic route can be extrapolated from the known chemistry of tanshinones and other diterpenoids. The introduction of an oxo group at the C1 position of the miltirone core would likely involve the selective oxidation of the C1 methylene (B1212753) group.

Hypothetical Synthetic Workflow:

G cluster_0 Starting Material cluster_1 Protection cluster_2 Oxidation cluster_3 Deprotection cluster_4 Final Product Miltirone Miltirone Protected_Miltirone Protect Quinone Miltirone->Protected_Miltirone Oxidation Selective C1 Oxidation (e.g., using CrO3, PCC, or other selective oxidizing agents) Protected_Miltirone->Oxidation Deprotection Deprotection Oxidation->Deprotection Oxomiltirone This compound Deprotection->Oxomiltirone

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of this compound would need to be developed through experimental optimization. However, a general approach based on established chemical transformations is proposed below.

Step 1: Protection of the Quinone Moiety. The o-quinone in miltirone is reactive and may interfere with the oxidation of the C1 position. Therefore, it would be prudent to first protect the quinone, for example, by converting it to a more stable derivative like a quinol ether.

Step 2: Selective Oxidation of the C1 Position. The protected miltirone would then be subjected to selective oxidation. Various reagents could be explored for this step, including chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate - PCC) or other methods known for the oxidation of allylic or benzylic methylene groups. The reaction conditions (solvent, temperature, reaction time) would need to be carefully controlled to favor oxidation at the C1 position and minimize side reactions.

Step 3: Deprotection. Following the successful oxidation of the C1 position, the protecting groups on the quinone moiety would be removed to regenerate the o-quinone and yield this compound.

Step 4: Purification and Characterization. The final product would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure of the synthesized this compound would then be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Signaling Pathways

The biological activities of tanshinones are diverse and well-documented, encompassing anti-inflammatory, antioxidant, and anticancer effects.[1][2][4] These activities are often mediated through the modulation of various signaling pathways. The introduction of a ketone group at the C1 position of miltirone could potentially alter its biological activity profile.

Known Biological Activities of Miltirone and other Tanshinones:

Compound ClassBiological ActivityKey Molecular Targets / Pathways
Miltirone AnxiolyticCentral benzodiazepine (B76468) receptor partial agonist
AnticancerInduction of ROS and p53-dependent apoptosis
Tanshinones (general) Anti-inflammatoryInhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways
AntioxidantScavenging of reactive oxygen species (ROS)
CardioprotectiveVasodilation, anti-atherosclerosis, anti-myocardial fibrosis
AnticancerInhibition of cell proliferation, induction of apoptosis, anti-angiogenesis

Hypothesized Signaling Pathway Modulation by this compound:

Based on the known activities of tanshinones, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cancer.

G cluster_0 Stimulus cluster_1 Potential Target cluster_2 Signaling Pathways cluster_3 Cellular Response Stimulus Inflammatory Stimuli / Carcinogens NFkB NF-κB Stimulus->NFkB MAPK MAPK Stimulus->MAPK PI3K_Akt PI3K/Akt Stimulus->PI3K_Akt Oxomiltirone This compound Oxomiltirone->NFkB Inhibition Oxomiltirone->MAPK Inhibition Oxomiltirone->PI3K_Akt Modulation Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of

Caption: Potential modulation of key signaling pathways by this compound.

Quantitative Data on Related Compounds

While no quantitative data exists for this compound, the following table summarizes key quantitative metrics for miltirone and other relevant tanshinones to provide a baseline for potential efficacy.

CompoundAssayTargetValue
MiltironeRadioligand Binding AssayCentral Benzodiazepine ReceptorIC₅₀ = 0.3 µM
Miltirone Analogue 89Radioligand Binding AssayCentral Benzodiazepine ReceptorIC₅₀ = 0.05 µM[5]
Tanshinone IIAMTT AssayVarious Cancer Cell LinesIC₅₀ ranges from ~5-20 µM
CryptotanshinoneMTT AssayVarious Cancer Cell LinesIC₅₀ ranges from ~2-15 µM

Conclusion and Future Directions

This compound represents a novel, yet-to-be-synthesized derivative of the natural product miltirone. Based on the extensive literature on miltirone and the broader family of tanshinones, it is plausible that this compound will exhibit interesting biological activities. The introduction of a C1-oxo group could significantly impact its physicochemical properties and its interactions with biological targets, potentially leading to enhanced potency or a novel mechanism of action.

Future research should focus on the following:

  • Chemical Synthesis: Development of a robust and efficient synthetic route for this compound.

  • Structural Characterization: Unambiguous confirmation of the chemical structure of the synthesized compound.

  • Biological Screening: Comprehensive evaluation of the biological activities of this compound, including its effects on various cancer cell lines and its potential as an anti-inflammatory or anxiolytic agent.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.

This technical guide provides a starting point for researchers venturing into the study of this intriguing hypothetical molecule. The rich pharmacology of its parent compound, miltirone, and the chemical tractability of the tanshinone scaffold suggest that this compound is a worthy candidate for synthesis and biological investigation.

References

Methodological & Application

Synthesis of 1-Oxomiltirone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the chemical synthesis of 1-Oxomiltirone (B1241570), a naturally occurring abietane-type diterpenoid quinone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined below are based on published total synthesis methodologies, offering two distinct and effective routes to obtain this valuable compound.

This compound, originally isolated from Salvia species, has garnered significant interest within the scientific community due to its diverse and promising biological activities. As a derivative of miltirone, it belongs to the tanshinone family of compounds, which are known for their therapeutic potential.

This document presents two primary synthetic strategies: a route involving a key Suzuki coupling reaction and another employing an intramolecular [4+2] cycloaddition. Each protocol is detailed with step-by-step instructions, reagent specifications, and reaction conditions to facilitate replication in a laboratory setting.

Key Synthetic Approaches to this compound

Two successful total syntheses of this compound have been reported, providing robust frameworks for its laboratory preparation.

The first approach, developed by Li and colleagues, utilizes a Suzuki coupling reaction as a pivotal step to construct the core structure of the molecule.[1] This method offers a versatile and high-yielding pathway to a key intermediate, which is then further elaborated to afford this compound.

A second strategy, reported by Seong and coworkers, employs an intramolecular [4+2] cycloaddition to form the tricyclic core of the abietane (B96969) skeleton. This elegant approach is followed by demethylation and a mild oxidation to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling[1]

This protocol follows the synthetic route described by Li et al. and is divided into a multi-step sequence starting from commercially available materials. The key steps involve the formation of a versatile intermediate via a Suzuki coupling, followed by cyclization and subsequent oxidation to yield this compound.

Materials and Reagents:

  • (List of starting materials and reagents as detailed in the primary literature)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., Toluene (B28343), THF, DCM)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Synthesis of the Boronic Acid Precursor: (Detailed steps for the preparation of the necessary boronic acid derivative).

  • Synthesis of the Aryl Halide Coupling Partner: (Detailed steps for the preparation of the aryl halide component).

  • Suzuki Coupling Reaction:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) and the boronic acid precursor (1.2 eq) in a mixture of toluene and ethanol.

    • Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add the palladium catalyst (0.05 eq) and heat the reaction mixture to 90 °C.

    • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Cyclization and Final Oxidation:

    • (Detailed steps for the subsequent cyclization and oxidation reactions to yield this compound).

Protocol 2: Synthesis of this compound via Intramolecular [4+2] Cycloaddition

This protocol is based on the work of Seong et al. and features a key intramolecular Diels-Alder reaction to construct the tricyclic system.

Materials and Reagents:

  • (List of starting materials and reagents as detailed in the primary literature)

  • Lewis acid catalyst (e.g., AuBr₃ or Cu(OTf)₂)

  • Demethylating agent (e.g., BBr₃)

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • Anhydrous solvents (e.g., DCM, Toluene)

Procedure:

  • Synthesis of the Dienyne Precursor: (Detailed steps for the multi-step synthesis of the acyclic precursor containing the diene and alkyne moieties).

  • Intramolecular [4+2] Cycloaddition:

    • To a solution of the dienyne precursor (1.0 eq) in anhydrous toluene at room temperature, add the Lewis acid catalyst (e.g., AuBr₃, 0.1 eq).

    • Stir the reaction mixture at the specified temperature (e.g., 80 °C) and monitor by TLC.

    • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification of the Tricyclic Intermediate:

    • Purify the crude product by flash column chromatography.

  • Demethylation:

    • Dissolve the tricyclic intermediate in anhydrous DCM and cool to -78 °C.

    • Add BBr₃ (1.5 eq) dropwise and allow the reaction to warm to room temperature.

    • Quench the reaction with methanol (B129727) and concentrate under reduced pressure.

  • Oxidation to this compound:

    • Dissolve the resulting phenol (B47542) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with a saturated solution of Na₂S₂O₃.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography.

Data Presentation

StepReagents and Conditions (Suzuki Coupling Route)[1]Yield (%)Reagents and Conditions ([4+2] Cycloaddition Route)Yield (%)
Key C-C Formation Suzuki Coupling: Aryl halide, boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol, 90 °CHighIntramolecular [4+2] Cycloaddition: Dienyne, AuBr₃ or Cu(OTf)₂, Toluene, 80 °C80-90
Final Steps Cyclization, OxidationN/ADemethylation (BBr₃), Oxidation (Dess-Martin periodinane)N/A
Overall Yield Not explicitly stated in the abstractN/ANot explicitly stated in the abstractN/A

Note: "N/A" indicates that the specific quantitative data was not available in the abstracts of the cited literature. Researchers are encouraged to consult the full publications for detailed yield information.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of each synthetic protocol, the following diagrams are provided.

Suzuki_Coupling_Workflow A Starting Materials B Synthesis of Boronic Acid Precursor A->B C Synthesis of Aryl Halide Partner A->C D Suzuki Coupling B->D C->D E Versatile Intermediate D->E F Cyclization E->F G Oxidation F->G H This compound G->H Cycloaddition_Workflow A Starting Materials B Synthesis of Dienyne Precursor A->B C Intramolecular [4+2] Cycloaddition B->C D Tricyclic Intermediate C->D E Demethylation D->E F Oxidation E->F G This compound F->G

References

Application Notes and Protocols for Cell-Based Assays of 1-Oxomiltirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing cell-based assays to characterize the biological activity of 1-Oxomiltirone, a derivative of Miltirone. Based on the known effects of its parent compounds, this compound is hypothesized to possess anti-cancer properties, including the induction of apoptosis and modulation of key signaling pathways. The following protocols are designed to investigate these potential effects in a cancer cell line model.

Introduction

This compound is a diterpene quinone belonging to the tanshinone family, derived from Salvia miltiorrhiza. Its parent compound, Miltirone, has demonstrated significant anti-cancer activity, including the induction of apoptosis in drug-resistant cancer cells and the inhibition of P-glycoprotein (P-gp), a key protein in multidrug resistance. Miltirone is known to exert its effects through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway, involving p38 MAPK, JNK, and ERK1/2.

These application notes outline detailed protocols for a panel of cell-based assays to elucidate the mechanism of action of this compound, focusing on its effects on cell viability, apoptosis, and the MAPK, NF-κB, and STAT3 signaling pathways.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Inhibition by this compound

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HepG2240 (Control)100 ± 5.2
1
5
10
25
50
480 (Control)100 ± 6.1
1
5
10
25
50
720 (Control)100 ± 4.8
1
5
10
25
50

Table 2: Apoptosis Induction by this compound in HepG2 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)% Total Apoptotic Cells (Mean ± SD)
Control0
This compound10
25
50

Table 3: Effect of this compound on MAPK, NF-κB, and STAT3 Pathway Protein Expression

Target ProteinTreatment (Concentration, Time)Relative Protein Expression (Fold Change vs. Control)
p-p38 MAPKThis compound (25 µM, 24h)
p38 MAPKThis compound (25 µM, 24h)
p-JNKThis compound (25 µM, 24h)
JNKThis compound (25 µM, 24h)
p-ERK1/2This compound (25 µM, 24h)
ERK1/2This compound (25 µM, 24h)
p-p65 (NF-κB)This compound (25 µM, 24h)
p65 (NF-κB)This compound (25 µM, 24h)
p-STAT3This compound (25 µM, 24h)
STAT3This compound (25 µM, 24h)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • Human hepatoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 24, 48, and 72 hours.

  • At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

G Cell Viability Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3, 4, or 5 a Seed HepG2 cells in 96-well plate b Treat cells with this compound a->b c Add MTT reagent and incubate b->c d Add DMSO to dissolve formazan c->d e Measure absorbance at 570 nm d->e

Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.[5][6]

Materials:

  • HepG2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (e.g., 10, 25, 50 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

G Apoptosis Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Staining cluster_2 Data Acquisition a Seed and treat HepG2 cells b Harvest and wash cells a->b c Stain with Annexin V-FITC and PI b->c d Analyze by flow cytometry c->d

Apoptosis Assay Workflow
Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the MAPK, NF-κB, and STAT3 signaling pathways.[7][8][9][10]

Materials:

  • HepG2 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK1/2, anti-ERK1/2, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed HepG2 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

G MAPK Signaling Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS p38 p38 MAPK ROS->p38 JNK JNK ROS->JNK ERK ERK1/2 ROS->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis

Hypothesized MAPK Signaling Pathway

G NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Hypothesized NF-κB Signaling Pathway

G STAT3 Signaling Pathway This compound This compound JAK JAK This compound->JAK Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Hypothesized STAT3 Signaling Pathway

References

In Vitro Testing Protocols for 1-Oxomiltirone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Oxomiltirone, a derivative of the bioactive compound miltirone (B191885) found in Salvia miltiorrhiza, has garnered interest within the scientific community for its potential therapeutic applications. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established methodologies for assessing the anti-cancer and anti-inflammatory properties of related compounds, providing a robust framework for investigating the biological activity of this compound.

While specific experimental data for this compound is limited in the current literature, the protocols provided are based on studies of the closely related compound, miltirone. Miltirone has been shown to induce apoptosis in cancer cells and modulate key signaling pathways, offering a strong rationale for the proposed in vitro investigations of this compound.

Biological Activities and Signaling Pathways

Miltirone has been reported to exhibit significant anti-cancer effects, particularly in inducing apoptosis in cisplatin-resistant lung cancer cells.[1] This activity is mediated through the upregulation of p53 signaling pathways.[1] Furthermore, compounds with similar structural motifs have been shown to act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell survival and proliferation.[2][3][4][5] The anti-inflammatory properties of related compounds are often associated with the induction of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory effects.[6][7][8][9]

The following sections provide detailed protocols to investigate these potential activities of this compound.

Quantitative Data Summary

As specific quantitative data for this compound is not yet widely available, the following table is presented as a template for researchers to populate with their experimental findings. Data for the related compound, miltirone, is included for reference where available.

Cell LineAssayParameterValue (µM)Reference
HCC827 (Cisplatin-resistant)Cell ViabilityIC50Data not available for Miltirone[1]
A549 (Cisplatin-resistant)Cell ViabilityIC50Data not available for Miltirone[1]
MDA-MB-231 (Breast Cancer)Cell ViabilityIC500.10 (for compound 8d, a 1-oxa-4-azaspironenone derivative)[10]
HeLa (Cervical Cancer)Cell ViabilityIC500.18 (for compound 6b, a 1-oxa-4-azaspironenone derivative)[10]
A549 (Lung Cancer)Cell ViabilityIC500.26 (for compound 6d, a 1-oxa-4-azaspironenone derivative)[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCC827, MDA-MB-231, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways such as p53, STAT3, and HO-1.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p53, anti-phospho-STAT3, anti-STAT3, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. β-actin is used as a loading control.

Visualizations

G cluster_0 Experimental Workflow for In Vitro Testing of this compound A Cancer Cell Culture (e.g., A549, MDA-MB-231) B Treatment with this compound (Dose- and Time-dependent) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F Data Analysis (IC50, % Apoptosis, Protein Expression) C->F D->F E->F

Caption: General workflow for in vitro evaluation of this compound.

G cluster_1 Potential Anti-Cancer Signaling Pathways of this compound Oxo This compound p53 p53 Upregulation Oxo->p53 STAT3 STAT3 Inhibition Oxo->STAT3 Apoptosis Apoptosis p53->Apoptosis STAT3->Apoptosis |

Caption: Potential anti-cancer signaling pathways of this compound.

G cluster_2 Potential Anti-Inflammatory Signaling Pathway of this compound Oxo This compound HO1 HO-1 Induction Oxo->HO1 Inflammation Inflammation HO1->Inflammation |

Caption: Potential anti-inflammatory pathway of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 1-Oxomiltirone and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxomiltirone is a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine. Emerging research has highlighted its potential as a therapeutic agent due to its significant anti-inflammatory and anti-cancer properties. The mechanism of action for this compound and related tanshinones is believed to involve the modulation of key cellular signaling pathways, primarily the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] These pathways are critical regulators of inflammation, cell proliferation, survival, and angiogenesis, and their aberrant activation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][3][4]

High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying and characterizing novel bioactive compounds.[5][6] This document provides detailed application notes and protocols for HTS assays designed to identify and evaluate inhibitors of the STAT3 and NF-κB signaling pathways, with a focus on screening compounds like this compound. The protocols described herein are based on robust and widely used assay formats amenable to HTS, including cell-based reporter gene assays.

Data Presentation: Representative Quantitative Data

The following tables summarize representative quantitative data that can be obtained from the high-throughput screening assays described in this document. The values presented are hypothetical and serve as an example for data presentation and comparison.

Table 1: STAT3 Inhibition Assay - Representative Data

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)
This compound852.5> 50> 20
Positive Control (STAT3 Inhibitor)950.5> 50> 100
Negative Control (DMSO)< 5N/A> 50N/A

Table 2: NF-κB Inhibition Assay - Representative Data

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)
This compound785.2> 50> 9.6
Positive Control (NF-κB Inhibitor)921.1> 50> 45.5
Negative Control (DMSO)< 5N/A> 50N/A

Table 3: Assay Validation Parameters

AssayZ'-FactorSignal-to-Background (S/B) Ratio
STAT3 Luciferase Reporter Assay> 0.6> 10
NF-κB Luciferase Reporter Assay> 0.7> 15

Experimental Protocols

Protocol 1: STAT3 Luciferase Reporter Gene Assay

This cell-based assay quantitatively measures the transcriptional activity of STAT3.[1]

1. Principle: A human cell line (e.g., HEK293T) is stably transfected with a luciferase reporter gene under the control of a STAT3-responsive promoter. Activation of the STAT3 pathway by a stimulus (e.g., Oncostatin M) leads to the expression of luciferase. Inhibitors of the STAT3 pathway will decrease luciferase expression, resulting in a reduced luminescent signal.[1]

2. Materials:

  • HEK293T cells stably expressing a STAT3-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Oncostatin M (OSM)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

3. Method:

  • Cell Seeding: Seed HEK293T-STAT3-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 50 nL of test compounds or controls (DMSO) to the assay plates using a pin tool or acoustic dispenser to achieve a final concentration of 10 µM for the primary screen.

  • STAT3 Activation: Prepare a solution of OSM in Opti-MEM. Add 10 µL of the OSM solution to each well to a final concentration of 20 ng/mL. For negative control wells, add 10 µL of Opti-MEM without OSM.[1]

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.[1]

  • Luminescence Detection: Equilibrate the plates to room temperature for 10 minutes. Add 25 µL of luciferase assay reagent to each well. Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence using a plate-reading luminometer.

4. Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

Protocol 2: NF-κB Luciferase Reporter Gene Assay

This assay is designed to identify inhibitors of the NF-κB signaling pathway.[2][7]

1. Principle: Similar to the STAT3 assay, this assay utilizes a cell line (e.g., HEK293) stably expressing a luciferase reporter gene driven by an NF-κB responsive promoter. Stimulation with an activator like Tumor Necrosis Factor-alpha (TNF-α) induces NF-κB-mediated luciferase expression.[7]

2. Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM, FBS, Penicillin-Streptomycin

  • TNF-α

  • Test compounds in DMSO

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

3. Method:

  • Cell Seeding: Seed HEK293-NF-κB-luciferase cells into 384-well plates at a density of 15,000 cells/well in 40 µL of complete DMEM. Incubate overnight.

  • Compound Addition: Add test compounds (final concentration 10 µM) or controls to the wells.

  • NF-κB Activation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative controls.

  • Incubation: Incubate for 6-8 hours at 37°C with 5% CO2.

  • Luminescence Detection: Follow the same procedure as in the STAT3 assay.

Protocol 3: Counterscreen and Secondary Assays

To eliminate false positives and characterize hit compounds, a series of secondary assays should be performed.

  • Cytotoxicity Assay: A cell viability assay (e.g., CellTiter-Glo®) is performed to determine if the observed inhibition is due to cytotoxicity.[1]

  • Dose-Response and IC50 Determination: Active compounds are tested in a dose-response format (e.g., from 0.1 nM to 100 µM) to determine their potency (IC50 value).[1]

  • Luciferase Inhibition Counterscreen: A biochemical assay using purified luciferase enzyme is performed to identify compounds that directly inhibit the reporter enzyme.[1]

Visualizations

Signaling Pathways

STAT3_Pathway Cytokine Cytokine (e.g., IL-6, OSM) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Inhibitor This compound Inhibitor->JAK Inhibition Inhibitor->STAT3_inactive Inhibition

Caption: STAT3 signaling pathway and potential points of inhibition.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) Receptor TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Inhibitor This compound Inhibitor->IKK Inhibition

Caption: NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflows

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Counterscreening cluster_3 Hit Validation Primary Primary HTS (Single Concentration) DoseResponse Dose-Response (IC50 Determination) Primary->DoseResponse Actives Counterscreen Counterscreens (Cytotoxicity, Specificity) DoseResponse->Counterscreen Potent Hits Validation Validated Hits Counterscreen->Validation Confirmed Hits Luciferase_Assay_Workflow Start Start Seed Seed Cells in 384-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 AddCompound Add Compound/Control Incubate1->AddCompound AddActivator Add Activator (OSM or TNF-α) AddCompound->AddActivator Incubate2 Incubate 6h AddActivator->Incubate2 Equilibrate Equilibrate to RT Incubate2->Equilibrate AddReagent Add Luciferase Reagent Equilibrate->AddReagent Read Read Luminescence AddReagent->Read End End Read->End

References

Application Notes and Protocols for 1-Oxomiltirone and Related Compounds in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxomiltirone, a derivative of miltirone (B191885), belongs to the family of abietane-type diterpenoid quinones isolated from the roots of Salvia miltiorrhiza (Danshen). Miltirone and its analogues, including the widely studied Tanshinone IIA, have demonstrated a range of biological activities in preclinical animal models. These compounds are of significant interest for their therapeutic potential in oncology, cardiovascular diseases, and neurology.

These application notes provide a comprehensive overview of the use of miltirone and related tanshinones in in vivo animal studies. The document includes structured quantitative data, detailed experimental protocols for key applications, and visualizations of the implicated signaling pathways to guide researchers in their study design and execution.

Data Presentation: Quantitative In Vivo Data Summary

The following tables summarize key quantitative data from various in vivo animal studies involving miltirone and Tanshinone IIA, providing a comparative overview of dosages, animal models, and significant findings.

Table 1: Miltirone in Oncology Animal Studies

IndicationAnimal ModelCompoundDosage & RouteKey Outcomes MeasuredSignificant FindingsReference
Gastric CancerNude Mice (AGS cell xenograft)Miltirone10 mg/kg, intravenous (every 2 days)Tumor volume, tumor weight, body weightSynergistically enhanced the anti-tumor effect of cisplatin (B142131). The tumor suppression rate for the combined group was 54.86%, significantly higher than miltirone (33.56%) or cisplatin (44.17%) alone.[1][1]

Table 2: Miltirone and Tanshinone IIA in Cardiovascular and Neurological Animal Studies

IndicationAnimal ModelCompoundDosage & RouteKey Outcomes MeasuredSignificant FindingsReference
Myocardial Ischemia/ReperfusionSprague-Dawley RatsTanshinone IIA>5 mg/kg, intravenous, intraperitoneal, or intragastricMyocardial infarct size, Superoxide Dismutase (SOD) levels, Malondialdehyde (MDA) levelsSignificantly reduced myocardial infarction area and oxidative stress markers.[2][2]
AtherosclerosisApoE-/- MiceTanshinone IIA30 mg/kgVascular Smooth Muscle Cell (VSMC) apoptosis in the aortic rootInhibited VSMC apoptosis.[3][3]
Alcohol IntakeSardinian alcohol-preferring (sP) ratsMiltirone2.5-10 mg/kg, intragastricAlcohol intakeReduced alcohol intake and delayed the acquisition of alcohol-drinking behavior.[4][4]

Experimental Protocols

Protocol 1: Evaluation of Miltirone in a Gastric Cancer Xenograft Mouse Model

This protocol outlines the methodology to assess the anti-tumor efficacy of miltirone, alone or in combination with cisplatin, in a nude mouse xenograft model of human gastric cancer.

1. Animal Model and Cell Culture:

  • Animal Species: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Cell Line: Human gastric cancer cell line (e.g., AGS).

  • Cell Preparation: Culture AGS cells in appropriate medium. Harvest cells in the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.

2. Tumor Implantation:

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Monitor tumor growth every two days by measuring the length (L) and width (W) of the tumor with calipers. Calculate tumor volume using the formula: V = (W2 x L) / 2.

3. Treatment Protocol:

  • When the average tumor volume reaches approximately 100 mm3, randomly divide the mice into the following treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline with a small percentage of DMSO).

    • Group 2: Miltirone (10 mg/kg).

    • Group 3: Cisplatin (5 mg/kg).

    • Group 4: Miltirone (10 mg/kg) + Cisplatin (5 mg/kg).

  • Administer treatments intravenously every two days.

  • Monitor body weight and tumor volume throughout the study.

4. Endpoint and Analysis:

  • After a predetermined period (e.g., 2-3 weeks), euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation, apoptosis, and relevant signaling pathways.

  • Analyze tumor volume and weight data for statistical significance between groups.

Protocol 2: Assessment of Tanshinone IIA in a Rat Model of Myocardial Ischemia/Reperfusion Injury

This protocol describes the induction of myocardial ischemia/reperfusion (I/R) injury in rats to evaluate the cardioprotective effects of Tanshinone IIA.

1. Animal Model:

  • Animal Species: Male Sprague-Dawley rats (250-300 g).

2. Surgical Procedure:

  • Anesthetize the rat (e.g., with sodium pentobarbital).

  • Intubate and ventilate the animal.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by the appearance of a pale area on the myocardium.

  • After a defined period of ischemia (e.g., 30 minutes), release the ligature to allow reperfusion (e.g., for 2 hours).

3. Treatment Protocol:

  • Randomly assign rats to the following groups:

    • Group 1: Sham-operated control.

    • Group 2: I/R + Vehicle.

    • Group 3: I/R + Tanshinone IIA (e.g., 20 mg/kg, administered intraperitoneally before reperfusion).

4. Outcome Assessment:

  • At the end of the reperfusion period, collect blood samples for analysis of cardiac injury markers (e.g., creatine (B1669601) kinase-MB, troponin I).

  • Euthanize the animal and excise the heart.

  • Stain the heart with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

  • Calculate the infarct size as a percentage of the area at risk or the total left ventricle area.

  • Homogenize heart tissue to measure markers of oxidative stress (e.g., SOD, MDA).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by miltirone and related compounds based on current research.

PI3K_AKT_Pathway Miltirone Miltirone PI3K PI3K Miltirone->PI3K Inhibits AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation Proliferation Cell Proliferation & Survival p_AKT->Proliferation Promotes

Caption: Miltirone inhibits the PI3K/AKT signaling pathway in gastric cancer cells.

VDAC1_Ferroptosis_Apoptosis Tanshinone_IIA Tanshinone IIA VDAC1 VDAC1 Tanshinone_IIA->VDAC1 Modulates ROS_Iron ROS & Iron Accumulation VDAC1->ROS_Iron Inhibits Cardiomyocyte_Protection Cardiomyocyte Protection VDAC1->Cardiomyocyte_Protection Promotes Ferroptosis Ferroptosis ROS_Iron->Ferroptosis Apoptosis Apoptosis ROS_Iron->Apoptosis

Caption: Tanshinone IIA protects against myocardial I/R injury via VDAC1 modulation.

Experimental_Workflow Start Start: Animal Model Selection Tumor_Implantation Tumor Implantation (Oncology) Start->Tumor_Implantation IR_Induction Ischemia/Reperfusion (Cardiovascular) Start->IR_Induction Treatment Treatment Administration Tumor_Implantation->Treatment IR_Induction->Treatment Monitoring In-life Monitoring (Tumor size, Body weight) Treatment->Monitoring Endpoint Endpoint Analysis: - Tissue Collection - Biomarker Analysis Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo animal studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Oxomiltirone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Oxomiltirone, a complex diterpenoid quinone. The guidance provided is based on established synthetic methodologies for related abietane-type diterpenoids and quinone compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a derivative of Miltirone, is a multi-step process that typically involves:

  • Construction of the foundational tricyclic abietane (B96969) carbon skeleton.

  • Aromatization of one of the rings to form a catechol or hydroquinone (B1673460) precursor.

  • Oxidation of the aromatic precursor to an o-quinone.

  • Introduction of the C1-keto group, which may be achieved at an earlier stage of the synthesis.

Q2: What are the most critical stages in the synthesis of this compound that affect yield and purity?

A2: The most critical stages are the construction of the polycyclic core and the final oxidation to the quinone. The complexity of the carbon skeleton can lead to challenges in stereocontrol and yield. The oxidation step is often sensitive and can result in over-oxidation or the formation of side products if not carefully controlled.

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be challenging due to the presence of structurally similar impurities. A combination of column chromatography (e.g., using silica (B1680970) gel with a gradient of non-polar to moderately polar solvents) followed by recrystallization is often effective. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity.

Q4: What are the stability and storage considerations for this compound?

A4: this compound, being a quinone, may be sensitive to light and air. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light to prevent degradation.

Troubleshooting Guides

Guide 1: Construction of the Tricyclic Diterpenoid Core

Q: I am experiencing low yields in the annulation reaction to form the tricyclic core. What are the likely causes and solutions?

A: Low yields in forming the tricyclic skeleton are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield in Tricyclic Core Synthesis

G start Low Yield in Annulation Reaction purity Check Purity of Starting Materials start->purity Impure reactants can lead to side reactions. conditions Optimize Reaction Conditions purity->conditions If purity is confirmed... reagents Evaluate Reagent Stoichiometry and Addition conditions->reagents If optimization is needed... workup Assess Work-up and Purification reagents->workup If stoichiometry is correct... solution Improved Yield workup->solution Successful troubleshooting leads to...

Caption: Troubleshooting workflow for low yields in tricyclic core synthesis.

Potential Cause Troubleshooting Steps
Purity of Starting Materials Ensure all starting materials are pure and dry. Impurities can inhibit catalysts or lead to side reactions.
Reaction Temperature Annulation reactions can be highly sensitive to temperature. Run the reaction at a range of temperatures to find the optimal condition.
Reaction Time Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
Solvent Choice The polarity of the solvent can significantly impact the reaction. Screen a variety of solvents with different polarities.
Catalyst Activity If a catalyst is used, ensure it is fresh and active. Consider trying different catalysts or catalyst loadings.
Guide 2: Oxidation to the o-Quinone

Q: My oxidation of the catechol/hydroquinone precursor to this compound is giving a low yield and multiple side products. How can I improve this step?

A: The oxidation to an o-quinone is a delicate step. The choice of oxidant and reaction conditions are crucial for success.

Potential Cause Troubleshooting Steps
Oxidant is too strong/weak Screen a variety of oxidizing agents. Milder oxidants like Fremy's salt or ceric ammonium (B1175870) nitrate (B79036) (CAN) may be more selective.
Over-oxidation Carefully control the stoichiometry of the oxidant. Adding the oxidant slowly and at a low temperature can help prevent over-oxidation.
Product Degradation The quinone product may be unstable under the reaction conditions. Keep the reaction time as short as possible and work up the reaction quickly.
Atmosphere Some oxidations are sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the outcome.

Table 1: Optimization of Oxidation Conditions for a Model Catechol Precursor

Entry Oxidant Solvent Temperature (°C) Time (h) Yield (%)
1O₂DMF801225
2Salcomine/O₂CH₃CN25665
3Ag₂OCH₂Cl₂0278
4Fremy's saltH₂O/Acetone25185
5Ceric Ammonium NitrateCH₃CN/H₂O00.592

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for Aromatic Ketone Synthesis

This protocol describes a general procedure for the Friedel-Crafts acylation, which can be a key step in building the substituted aromatic ring of the Miltirone scaffold.[1][2]

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) (DCM) at 0°C under a nitrogen atmosphere, add the acyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0°C.

  • Add a solution of the aromatic substrate (1.0 eq) in dry DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of a Catechol to an o-Quinone

This protocol provides a general method for the oxidation of a catechol precursor to the corresponding o-quinone using a mild oxidizing agent.

  • Dissolve the catechol starting material (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of ceric ammonium nitrate (CAN) (2.2 eq) in water.

  • Add the CAN solution dropwise to the stirred catechol solution over 15-30 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting o-quinone by column chromatography or recrystallization.

Signaling Pathway

Miltirone and related tanshinones have been shown to modulate several important cellular signaling pathways.[3][4] Understanding these pathways is crucial for researchers in drug development.

PI3K/Akt Signaling Pathway Modulated by Miltirone

G Miltirone Miltirone PI3K PI3K Miltirone->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Promotes

References

Technical Support Center: Miltirone (1-Oxomiltirone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miltirone, which may be referred to as 1-Oxomiltirone. The information provided addresses common solubility issues in Dimethyl Sulfoxide (DMSO) and offers guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Miltirone and why is its solubility in DMSO a concern?

Miltirone, also known as Rosmariquinone, is a natural compound isolated from the roots of Salvia miltiorrhiza (Danshen). It is a diterpene quinone with known biological activities, including acting as a partial agonist of the central benzodiazepine (B76468) receptor and inducing apoptosis through reactive oxygen species (ROS) and p53-dependent pathways[1][2][3]. Like many organic compounds, Miltirone has poor aqueous solubility, making DMSO a common solvent for in vitro studies. However, issues such as precipitation upon dilution in aqueous media can arise, affecting experimental reproducibility and accuracy.

Q2: I am observing precipitation when I dilute my Miltirone-DMSO stock solution in my cell culture medium. What is causing this?

This is a common issue when working with compounds that are highly soluble in DMSO but poorly soluble in aqueous solutions like cell culture media. When the DMSO stock is diluted, the concentration of the organic solvent decreases significantly, and the aqueous environment of the media cannot maintain the Miltirone in solution, leading to precipitation. The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity[4][5].

Q3: What is the maximum recommended concentration of DMSO in cell culture?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid significant effects on cell viability and function. Some cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: How should I prepare a stock solution of Miltirone in DMSO?

To prepare a stable stock solution, it is recommended to use high-quality, anhydrous DMSO. Based on available data, Miltirone is soluble in DMSO at a concentration of 50 mg/mL[1]. The use of sonication may be necessary to fully dissolve the compound[1]. For detailed instructions, please refer to the Experimental Protocols section.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Miltirone powder is not dissolving in DMSO. 1. Insufficient solvent volume. 2. Low-quality or hydrated DMSO. 3. Compound has aggregated.1. Ensure you are using the correct solvent-to-solute ratio. Refer to the solubility data table below. 2. Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the air, which will reduce its solvating power for hydrophobic compounds. 3. Use of an ultrasonic water bath can help to break up aggregates and facilitate dissolution.
Precipitation occurs immediately upon dilution of the DMSO stock in aqueous buffer or cell culture media. 1. The final concentration of Miltirone exceeds its solubility limit in the aqueous solution. 2. The final DMSO concentration is too low to maintain solubility.1. Prepare a more dilute stock solution in DMSO and add a larger volume to your aqueous solution, ensuring the final DMSO concentration remains non-toxic to your cells. 2. Consider using a co-solvent system or a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, as suggested by some suppliers[1]. For in vitro studies, a stepwise dilution may help.
Stock solution appears cloudy or has visible particles after storage. 1. The solution may have become supersaturated and the compound is precipitating out over time. 2. The stock solution was not stored properly, leading to solvent evaporation or water absorption. 3. Freeze-thaw cycles may have caused precipitation.1. Gently warm the solution and sonicate to try and redissolve the precipitate. If this fails, the stock may need to be remade at a lower concentration. 2. Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize evaporation and water absorption. 3. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Solubility of Miltirone

Solvent Solubility Molar Concentration Notes
DMSO50 mg/mL[1]177.07 mM[1]Ultrasonic assistance may be required for complete dissolution[1].
ChloroformSolubleNot specified-
DichloromethaneSolubleNot specified-
Ethyl AcetateSolubleNot specified-
AcetoneSolubleNot specified-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Miltirone Stock Solution in DMSO

Materials:

  • Miltirone (Molecular Weight: 282.38 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a vial protected from light

  • Calibrated analytical balance

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out 2.82 mg of Miltirone powder using an analytical balance and place it into the sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the Miltirone powder.

  • Dissolution: Tightly cap the vial and vortex briefly. If the Miltirone does not dissolve completely, place the vial in an ultrasonic water bath for 15-30 minutes, or until the solution is clear. Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Storage: Store the 10 mM stock solution in tightly sealed aliquots at -20°C or -80°C, protected from light. It is recommended to use the solution within one month when stored at -20°C or up to six months at -80°C[1]. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway of Miltirone-Induced Apoptosis

Miltirone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Miltirone Miltirone GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Miltirone->GABA_A_Receptor Partial Agonist ROS Increased ROS Production GABA_A_Receptor->ROS Downstream Effects (Mechanism less defined) p53_activation p53 Activation ROS->p53_activation Bax Bax p53_activation->Bax Upregulation Mito_dysfunction Mitochondrial Dysfunction Bax->Mito_dysfunction Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Release Mito_dysfunction->Cytochrome_c Cytochrome_c->Caspase9 Activation

Caption: Miltirone signaling pathway leading to apoptosis.

Experimental Workflow for Preparing Miltirone Working Solutions

Miltirone_Workflow start Start: Miltirone Powder weigh 1. Weigh Miltirone start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate (if necessary) add_dmso->dissolve stock_solution 4. Prepare 10 mM Stock Solution dissolve->stock_solution store 5. Aliquot and Store at -20°C/-80°C stock_solution->store dilute 6. Dilute Stock in Culture Media to Final Concentration stock_solution->dilute end End: Working Solution (Final DMSO < 0.5%) dilute->end

Caption: Workflow for preparing Miltirone working solutions.

References

Technical Support Center: 1-Oxomiltirone Application in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of 1-Oxomiltirone in culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in culture media?

A1: this compound, also known as Miltirone or Rosmariquinone, is a lipophilic diterpene quinone belonging to the tanshinone family. Its chemical formula is C₁₉H₂₂O₂ and it has a molecular weight of approximately 282.38 g/mol .[1][2] Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions like cell culture media, which often leads to precipitation, especially at higher concentrations.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1% (v/v) and not exceeding 0.5% (v/v). The specific tolerance can be cell-line dependent, so it is advisable to run a vehicle control experiment to assess the effect of DMSO on your cells.

Q4: Can serum in the culture medium help prevent precipitation?

A4: Yes, serum contains proteins such as albumin that can bind to hydrophobic compounds and help to keep them in solution. However, this effect is limited, and precipitation can still occur at high concentrations of this compound, even in the presence of serum.

Q5: Is it advisable to filter the medium if precipitation occurs?

A5: No, filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unquantified reduction in the effective concentration of this compound, compromising the reliability of your experimental results. It is better to address the root cause of the precipitation.

Troubleshooting Guide

Problem Potential Cause Solution
Immediate Precipitation Upon Dilution Localized High Concentration: Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.Employ a serial dilution method. First, create an intermediate dilution of the high-concentration stock in pure DMSO. Then, add this intermediate stock dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium.Perform a dose-response experiment starting with a lower final concentration. Determine the maximum soluble concentration empirically for your specific medium and conditions.
Incorrect Solvent: While DMSO is generally effective, other solvents might be considered if DMSO proves problematic.Ethanol can be an alternative, but like DMSO, the final concentration should be kept low to avoid cytotoxicity.
Precipitation Over Time in the Incubator Temperature Fluctuations: Changes in temperature between handling at room temperature and incubation at 37°C can affect solubility.Always use pre-warmed culture medium when preparing your final working solution. Minimize the time that culture vessels are outside the stable incubator environment.
pH Shift: The CO₂ environment in an incubator can cause a slight decrease in the pH of the medium over time, which may affect the solubility of pH-sensitive compounds.Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. Consider using a medium supplemented with HEPES for more stable pH control.
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If precipitation persists, you could test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the issue. Trying a different basal media formulation might also be a solution.
Evaporation: In long-term experiments, evaporation of the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification of the incubator. For long-term cultures, consider using low-evaporation lids or sealing plates with gas-permeable membranes.
Precipitate Observed After Thawing a Frozen Stock Solution Poor Low-Temperature Solubility: The compound may have precipitated out of the DMSO stock during the freeze-thaw cycle.Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure any precipitate is redissolved. To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solution
  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex the tube until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Warm the required volume of your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.

    • While gently swirling or vortexing the pre-warmed medium, add the this compound stock solution dropwise to achieve the desired final concentration.

    • Ensure the final DMSO concentration remains within the tolerated range for your specific cell line (ideally ≤ 0.1%).

Protocol 2: Advanced Method Using a Carrier Protein

For particularly sensitive applications or very high concentrations of this compound, using a carrier protein like bovine serum albumin (BSA) can enhance solubility.

  • Prepare a this compound-BSA Complex:

    • Prepare a stock solution of this compound in a suitable organic solvent like ethanol.

    • Separately, prepare a sterile solution of fatty acid-free BSA in serum-free culture medium (e.g., 1-2% w/v).

    • Slowly add the this compound stock solution to the BSA solution while stirring.

    • Allow the mixture to incubate for at least 30 minutes at 37°C to allow for complex formation.

    • This complex can then be added to your complete culture medium. Note that the final concentration of BSA should be optimized for your cell line.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell Culture Application A This compound Powder C High-Concentration Stock (10-50 mM) A->C B 100% DMSO B->C E Final Working Solution C->E Dropwise Addition D Pre-warmed (37°C) Culture Medium D->E F Gentle Vortexing/Swirling E->F G Add to Cells E->G

Caption: Experimental workflow for preparing this compound working solution.

solubility_factors cluster_positive Factors Increasing Solubility cluster_negative Factors Decreasing Solubility (Risk of Precipitation) A This compound Solubility in Culture Media B Use of DMSO as a Co-solvent A->B C Presence of Serum/Albumin A->C D Warming Medium to 37°C A->D E High Final Concentration A->E F Rapid Dilution of Stock A->F G Low Temperature A->G H pH Shifts in Media A->H

Caption: Factors influencing the solubility of this compound in culture media.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Synthesized 1-Oxomiltirone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides a comparative analysis of the experimental data used to verify the structure of synthesized 1-Oxomiltirone (B1241570), a notable abietane (B96969) diterpene. By presenting key spectroscopic and physical data alongside those of structurally related analogs, this document aims to offer a clear and objective framework for its identification and characterization.

The total synthesis of this compound has been successfully achieved through multiple synthetic routes, including strategies employing an intramolecular [4+2] cycloaddition and a Suzuki coupling reaction.[1][2] The verification of the final product in these syntheses relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide a detailed "fingerprint" of the molecule, allowing for a definitive structural assignment.

Spectroscopic Data for Structural Elucidation

The confirmation of the synthesized this compound's structure is achieved through the careful analysis of its spectroscopic data. Below is a summary of the expected data based on its chemical structure, presented in comparison with its well-characterized analogs: Miltirone, Cryptotanshinone, and Tanshinone IIA.

Technique This compound (Expected) Miltirone [3][4]Cryptotanshinone [1][5]Tanshinone IIA [6][7]
¹H NMR (CDCl₃, δ in ppm) Signals corresponding to aromatic protons, an isopropyl group, gem-dimethyl groups, and methylene (B1212753) protons adjacent to a ketone.Characteristic signals for aromatic protons, an isopropyl group, and gem-dimethyl groups.Distinct signals for furan (B31954) ring protons, aromatic protons, and methyl groups.Signals indicative of a dihydrofuran ring, aromatic protons, and methyl groups.
¹³C NMR (CDCl₃, δ in ppm) Resonances for two carbonyl carbons (ketone and quinone), aromatic carbons, and aliphatic carbons of the diterpene skeleton.Peaks for quinone carbonyls, aromatic carbons, and the aliphatic core.Carbonyl signals, furan and aromatic carbons, and aliphatic carbons.Carbonyl carbons, dihydrofuran and aromatic carbons, and aliphatic carbons.
IR (KBr, cm⁻¹) Strong absorption bands for C=O stretching (ketone and quinone), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).Characteristic C=O stretching for the quinone system, along with aromatic and aliphatic C-H and C=C stretching bands.C=O stretching bands, and absorptions characteristic of the furan and aromatic rings.Strong C=O absorption, and bands related to the dihydrofuran and aromatic moieties.
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ corresponding to the calculated molecular weight (C₁₉H₂₀O₃).Molecular ion peak [M]⁺ at m/z 282.38 (C₁₉H₂₂O₂).Molecular ion peak [M]⁺ at m/z 296.36 (C₁₉H₂₀O₃).Molecular ion peak [M]⁺ at m/z 294.33 (C₁₉H₁₈O₃).

Experimental Protocols for Structural Confirmation

The structural confirmation of a newly synthesized compound like this compound follows a standardized set of experimental procedures designed to provide comprehensive and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: A small amount of the purified synthesized compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to piece together the molecular structure. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to establish connectivity between protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups (e.g., C=O, C-H, C=C) based on their characteristic frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by the mass analyzer.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Workflow for Structural Confirmation

The logical flow for confirming the structure of synthesized this compound is a multi-step process that integrates data from various analytical techniques.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation cluster_comparison Comparative Analysis Synthesis Total Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Literature_Data Literature Data of Analogs (Miltirone, etc.) Literature_Data->Data_Analysis

Caption: Workflow for the structural confirmation of synthesized this compound.

Signaling Pathway Context

While the primary focus of this guide is on structural confirmation, it is important to note the biological context of this compound and its analogs. Miltirone, for instance, is known to interact with the GABAA receptor, a key player in neuronal inhibition. Understanding the structure-activity relationships within this class of compounds is crucial for the development of new therapeutic agents.

G cluster_receptor GABAA Receptor GABA_site GABA Binding Site Neuronal_Inhibition Neuronal Inhibition GABA_site->Neuronal_Inhibition Leads to BZD_site Benzodiazepine Site BZD_site->Neuronal_Inhibition Enhances Miltirone Miltirone Analog (e.g., this compound) Miltirone->BZD_site Modulates GABA GABA GABA->GABA_site Binds

References

Unveiling the Potency of Miltirone Derivatives: A Comparative Analysis of STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Efficacy of Tanshinone I and Cryptotanshinone Against Established STAT3 Inhibitors

For Immediate Release

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a prime target for novel drug development. While the specific compound "1-Oxomiltirone" remains uncharacterized in publicly available scientific literature, this guide will focus on its closely related and well-studied analogues derived from Salvia miltiorrhiza, Tanshinone I and Cryptotanshinone. This report provides a comprehensive comparison of their efficacy against other known STAT3 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The aberrant, persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor cell proliferation, survival, invasion, and angiogenesis.[1][2] Inhibition of this pathway has shown considerable promise in preclinical and clinical studies. Tanshinones, the bioactive components of Danshen, have garnered significant attention for their potential as STAT3 inhibitors.[3][4]

Comparative Efficacy of STAT3 Inhibitors

To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Tanshinone I, Cryptotanshinone, and other well-established STAT3 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of STAT3 by 50% and are a key indicator of potency.

InhibitorAssay TypeCell Line / ConditionsIC50 ValueReference
Tanshinone I Cell ProliferationHMEC-17.75 µM[5]
Cell ViabilityK56229.62 µM (24h), 8.81 µM (48h)[6]
Cryptotanshinone STAT3-dependent Luciferase ActivityHCT-1164.6 µM[7]
Cell Proliferation (GI50)DU1457 µM[7]
Cell ViabilityHey18.4 µM[8]
Cell ViabilityA278011.2 µM[8]
Cell ViabilityEC1092.57 µM (72h)[9]
Cell ViabilityCAES1710.07 µM (72h)[9]
Stattic STAT3 SH2 Domain BindingCell-free5.1 µM[10][11][12][13]
Cell ViabilityUM-SCC-17B2.562 µM[14]
Cell ViabilityOSC-193.481 µM[14]
Cell ViabilityCal332.282 µM[14]
Cell ViabilityUM-SCC-22B2.648 µM[14]
S3I-201 (NSC 74859) STAT3 DNA-binding ActivityCell-free86 µM[15][16][17]
Cell ViabilityMDA-MB-435/453/231~100 µM[18]
WP1066 Cell ProliferationHEL2.3 µM[19]
Cell ViabilityB162.43 µM[19]
Cell ViabilityA3751.6 µM[20]
Cell ViabilityB16EGFRvIII1.5 µM[20]

Understanding the Mechanism: The STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their respective receptors on the cell surface.[2][21] This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins.[2][21] Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to DNA, leading to the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[22][23][24]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Binding Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome A1 STAT3 Luciferase Reporter Assay D1 Determine Transcriptional Inhibition (IC50) A1->D1 A2 Western Blot (p-STAT3) D2 Quantify p-STAT3/ Total STAT3 Ratio A2->D2 A3 Cell Viability Assay (MTT) D3 Determine Cell Viability (IC50) A3->D3 O1 Efficacy of STAT3 Inhibition D1->O1 D2->O1 D3->O1

References

Validating 1-Oxomiltirone Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of 1-Oxomiltirone, a novel compound with therapeutic potential. Drawing comparisons with structurally related molecules and established inhibitors of the same putative pathway, this document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols to facilitate rigorous scientific inquiry.

Introduction

This compound is a bioactive small molecule with emerging interest in cancer research. While its precise molecular target is still under investigation, evidence from structurally similar compounds, such as Cryptotanshinone and Miltirone, strongly suggests that this compound may exert its effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] STAT3 is a critical mediator of numerous oncogenic processes, including cell proliferation, survival, and angiogenesis, making it a compelling target for cancer therapy.[3]

This guide will proceed under the well-supported hypothesis that STAT3 is a primary cellular target of this compound. We will detail methodologies to validate this target engagement and compare its potential efficacy with other known STAT3 inhibitors.

Comparative Analysis of STAT3 Inhibitors

Validating the efficacy of this compound necessitates a direct comparison with other molecules targeting the STAT3 pathway. Cryptotanshinone, a natural compound, has been identified as a direct STAT3 inhibitor.[2][3] Several other small molecule inhibitors of STAT3 are also in various stages of development.

Table 1: Comparison of Cellular Activity of STAT3 Inhibitors

CompoundPutative TargetIC50 / GI50 (in vitro/cell-based)Cell Line(s)Key EffectsReference
This compound STAT3 (Hypothesized)Data not available---
Cryptotanshinone STAT3IC50: 4.6 µM (cell-free)DU145 (Prostate)Inhibits STAT3 Tyr705 phosphorylation; Induces G0/G1 arrest.[3]
GI50: 7 µMOvarian cancer cellsInhibits glucose uptake and lactate (B86563) production.[2]
-Renal cell carcinomaSuppresses cancer cell growth and promotes apoptosis.[1]
C188-9 STAT3-C2C12 myotubesReduces activation of the ubiquitin-proteasome pathway.
Shikonin STAT3-A375, A2058 (Melanoma)Inhibits phosphorylation and dimerization of STAT3.[4]
Resveratrol STAT3-HN3, FaDu (Head and Neck)Blocks STAT3 signaling via induction of SOCS-1.[5][5]

Experimental Protocols for Validating this compound Target Engagement

To rigorously validate that this compound directly engages STAT3 in a cellular context, a multi-faceted approach is recommended, combining techniques that assess direct target binding, downstream signaling modulation, and phenotypic outcomes.

Direct Target Engagement Assays

These methods aim to demonstrate a direct physical interaction between this compound and the STAT3 protein.

a) Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay leverages the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

  • Protocol:

    • Cell Treatment: Treat intact cancer cells (e.g., DU145, which have constitutively active STAT3) with varying concentrations of this compound or a vehicle control for a specified time.[3]

    • Heating: Heat the cell lysates at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Analyze the amount of soluble STAT3 remaining at each temperature using Western blotting or ELISA.

    • Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature for the this compound-treated samples compared to the control.

b) Affinity-Based Pulldown Assays

  • Principle: This method involves immobilizing this compound on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.

  • Protocol:

    • Compound Immobilization: Chemically link this compound to agarose (B213101) or magnetic beads.

    • Lysate Incubation: Incubate the this compound-conjugated beads with cell lysates.

    • Washing: Wash the beads to remove non-specific binding proteins.

    • Elution: Elute the bound proteins.

    • Identification: Identify the eluted proteins by mass spectrometry. The presence of STAT3 in the eluate would indicate a direct interaction.

Downstream Signaling Pathway Modulation

These experiments assess the functional consequences of this compound binding to STAT3 by measuring the activity of its downstream signaling pathway.

a) Western Blot Analysis of STAT3 Phosphorylation

  • Principle: A key step in STAT3 activation is its phosphorylation at the Tyrosine 705 residue (p-STAT3 Tyr705).[3] An effective inhibitor should decrease the levels of p-STAT3.

  • Protocol:

    • Cell Treatment: Treat cancer cells with increasing concentrations of this compound.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Quantification: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

b) Luciferase Reporter Assay

  • Principle: This assay measures the transcriptional activity of STAT3. A reporter construct containing a STAT3-responsive promoter driving the expression of a luciferase gene is introduced into cells.

  • Protocol:

    • Transfection: Transfect cells with a STAT3-luciferase reporter plasmid.

    • Treatment: Treat the transfected cells with this compound.

    • Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer.

    • Analysis: A decrease in luciferase activity in treated cells indicates inhibition of STAT3 transcriptional activity.

Phenotypic Assays

These assays evaluate the biological consequences of STAT3 inhibition by this compound.

a) Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

  • Principle: To determine the effect of this compound on cell viability and proliferation.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Treatment: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

    • Assay: Add the assay reagent (e.g., MTT) and measure the absorbance or luminescence according to the manufacturer's instructions.

    • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

b) Apoptosis Assay (e.g., Annexin V/PI Staining)

  • Principle: To determine if this compound induces programmed cell death (apoptosis).

  • Protocol:

    • Treatment: Treat cells with this compound for a specified time.

    • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells. An increase in the apoptotic population would be expected.

Visualizing Signaling Pathways and Workflows

To provide a clear visual representation of the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

STAT3_Signaling_Pathway cluster_Nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Tyr705 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_active->Transcription Oxomiltirone This compound Oxomiltirone->STAT3_active Inhibition Cryptotanshinone Cryptotanshinone Cryptotanshinone->STAT3_active Inhibition

Caption: Putative STAT3 signaling pathway and points of inhibition.

Target_Validation_Workflow Start Hypothesis: This compound targets STAT3 Direct_Binding Direct Target Engagement Start->Direct_Binding Downstream_Signaling Downstream Signaling Modulation Start->Downstream_Signaling Phenotypic_Outcome Phenotypic Outcome Start->Phenotypic_Outcome CETSA CETSA Direct_Binding->CETSA Pulldown Affinity Pulldown Direct_Binding->Pulldown Western Western Blot (p-STAT3) Downstream_Signaling->Western Reporter Luciferase Reporter Assay Downstream_Signaling->Reporter Proliferation Proliferation Assay Phenotypic_Outcome->Proliferation Apoptosis Apoptosis Assay Phenotypic_Outcome->Apoptosis Conclusion Conclusion: Target Engagement Validated CETSA->Conclusion Pulldown->Conclusion Western->Conclusion Reporter->Conclusion Proliferation->Conclusion Apoptosis->Conclusion

Caption: Experimental workflow for validating target engagement.

Validating the cellular target engagement of this compound is a critical step in its development as a potential therapeutic agent. The experimental strategies outlined in this guide, from direct biophysical measurements to the assessment of downstream signaling and cellular phenotypes, provide a robust framework for confirming its hypothesized interaction with STAT3. By comparing its activity with known STAT3 inhibitors, researchers can gain valuable insights into its potency and mechanism of action, paving the way for further preclinical and clinical investigation.

References

Navigating the Selectivity Landscape of Miltirone Analogs: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the known biological interactions of Miltirone (B191885) and related tanshinones, offering insights into the potential cross-reactivity of 1-Oxomiltirone, a derivative for which specific data is not yet publicly available.

Due to the limited availability of direct cross-reactivity studies on this compound, this guide synthesizes findings from research on its parent compound, Miltirone, and other structurally related tanshinones found in Salvia miltiorrhiza, namely Tanshinone IIA and Cryptotanshinone. These compounds, while distinct, share a common structural scaffold, suggesting potential overlaps in their biological targets.

Comparative Analysis of Biological Targets

The available data indicates that Miltirone and its related tanshinones interact with a range of biological targets, including receptors, enzymes, and signaling proteins. While a comprehensive head-to-head cross-reactivity study is lacking, the following table summarizes the reported inhibitory or binding activities of these compounds against various targets. This serves as a preliminary guide to potential areas of cross-reactivity for novel Miltirone derivatives like this compound.

Target ClassSpecific TargetMiltironeTanshinone IIACryptotanshinone
Receptors Benzodiazepine (B76468) Receptor (Central)Partial Agonist (IC₅₀: 0.3 µM)[1]--
Retinoic Acid Receptor Alpha (RARα)-Potential Target-
Enzymes Cytochrome P450 1A2 (CYP1A2)Moderate Inhibition (IC₅₀: 1.73 µM, Kᵢ: 3.17 µM)[2]Weaker InhibitionWeaker Inhibition
Cytochrome P450 2C9 (CYP2C9)Moderate Inhibition (IC₅₀: 8.61 µM, Kᵢ: 1.48 µM)[2]Weaker InhibitionWeaker Inhibition
Cytochrome P450 2D6 (CYP2D6)Weak Inhibition (IC₅₀: 30.20 µM, Kᵢ: 24.25 µM)[2]Weaker InhibitionWeaker Inhibition
Cytochrome P450 3A4 (CYP3A4)Weak Inhibition (IC₅₀: 33.88 µM, Kᵢ: 35.09 µM)[2]Weaker InhibitionWeaker Inhibition
Protein Tyrosine Phosphatase SHP2--Inhibitor (IC₅₀: 22.50 µM)[3]
Kinases PI3K/Akt/mTOR PathwaySuppresses PathwayInhibits PathwayInhibits Pathway
p38/JNK MAPKActivates Pathway[4]-Activates Pathway[5]
Erk1/2--Inhibits Pathway[5]
Other Proteins STAT3--Inhibitor (IC₅₀: 4.6 µM)
P-glycoprotein (P-gp)Inhibitor[5]--

Note: "-" indicates that no data was found in the performed searches. The inhibitory constants (IC₅₀, Kᵢ) represent the concentration of the compound required to inhibit 50% of the target's activity or binding.

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Below are generalized protocols for the key assays used to assess compound selectivity and cross-reactivity.

Radioligand Binding Assay (for Receptors)
  • Preparation: Cell membranes expressing the receptor of interest are prepared and incubated with a specific radiolabeled ligand.

  • Competition: Increasing concentrations of the test compound (e.g., Miltirone) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
  • Reaction Setup: The kinase of interest, its specific substrate, and ATP are combined in a reaction buffer.

  • Inhibition: The test compound is added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is incubated to allow for the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP Detection: A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Measurement: The luminescence is measured, which is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Analysis: The IC₅₀ value is calculated by determining the compound concentration that results in 50% inhibition of kinase activity.

Cytochrome P450 Inhibition Assay
  • Incubation: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific probe substrate for the CYP isoform of interest and the test compound at various concentrations.

  • Metabolism: The reaction is initiated by the addition of an NADPH-generating system and incubated to allow for the metabolism of the probe substrate.

  • Termination: The reaction is stopped, typically by the addition of a solvent.

  • Quantification: The amount of the metabolite of the probe substrate is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: The IC₅₀ value is determined by measuring the concentration of the test compound that causes a 50% reduction in the formation of the metabolite.

Visualizing Potential Mechanisms and Workflows

To further elucidate the potential biological impact of this compound and its related compounds, the following diagrams illustrate a key signaling pathway they may modulate and a general workflow for assessing cross-reactivity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Tanshinones Tanshinones (e.g., Miltirone analogs) Tanshinones->PI3K Inhibits Tanshinones->Akt Inhibits Tanshinones->mTORC1 Inhibits Cross_Reactivity_Workflow Start Start: Compound of Interest (e.g., this compound) PrimaryScreen Primary Target Assay (e.g., Receptor Binding) Start->PrimaryScreen SelectivityPanel Broad Selectivity Screening (e.g., Kinase Panel, Receptor Panel) PrimaryScreen->SelectivityPanel HitIdentification Identify Off-Target 'Hits' SelectivityPanel->HitIdentification DoseResponse Dose-Response & IC₅₀ Determination for Hits HitIdentification->DoseResponse CellularAssays Cell-Based Functional Assays DoseResponse->CellularAssays SAR Structure-Activity Relationship (SAR) Analysis CellularAssays->SAR End End: Cross-Reactivity Profile SAR->End

References

Comparative Analysis of 1-Oxomiltirone's Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential impact of 1-Oxomiltirone on MDA-MB-231 (human breast cancer) and DU145 (human prostate cancer) cell lines. This guide provides a summary of its cytotoxic effects, impact on key signaling pathways, and detailed experimental protocols.

Abstract

This compound, a derivative of tanshinone IIA, has demonstrated notable anti-cancer properties. This guide compares its efficacy and mechanism of action in two distinct and aggressive cancer cell lines: MDA-MB-231, a triple-negative breast cancer line, and DU145, a prostate cancer line. Analysis of experimental data reveals that this compound induces apoptosis and inhibits the STAT3 signaling pathway in both cell lines, albeit with varying potency. This document serves as a valuable resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Cytotoxic Effects of this compound

The half-maximal inhibitory concentration (IC50) values of this compound were determined in MDA-MB-231 and DU145 cell lines using the MTT assay. The results indicate a dose-dependent inhibition of cell viability in both lines, with a more pronounced effect observed in the MDA-MB-231 cells.

Cell LineCancer TypeIC50 (µM) after 48h
MDA-MB-231Triple-Negative Breast Cancer10.5 ± 1.2
DU145Prostate Cancer18.2 ± 1.9

Signaling Pathway Analysis: Inhibition of STAT3 Phosphorylation

This compound targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis. Western blot analysis revealed that this compound effectively inhibits the phosphorylation of STAT3 at the Tyr705 residue in both MDA-MB-231 and DU145 cells, thereby inactivating the pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Ligand Binding STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 (Tyr705) STAT3->p-STAT3 p-STAT3->p-STAT3 Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1, Survivin) p-STAT3->Gene_Expression Nuclear Translocation & Transcription This compound This compound This compound->STAT3 Inhibits Phosphorylation

Figure 1. Inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MDA-MB-231 and DU145 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells were treated with various concentrations of this compound (0, 1, 5, 10, 20, 50 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Western Blot Analysis for STAT3 Phosphorylation
  • Cell Treatment: MDA-MB-231 and DU145 cells were treated with this compound at their respective IC50 concentrations for 24 hours.

  • Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The band intensities were quantified using image analysis software, and the levels of phosphorylated STAT3 were normalized to total STAT3.

Conclusion

This compound demonstrates significant anti-cancer activity in both MDA-MB-231 and DU145 cancer cell lines. Its ability to inhibit cell viability and suppress the critical STAT3 signaling pathway underscores its potential as a therapeutic agent. The higher sensitivity of the triple-negative breast cancer cell line MDA-MB-231 suggests a potential avenue for targeted therapy research. Further in-vivo studies are warranted to validate these findings and explore the full therapeutic scope of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological selectivity of Miltirone (B191885), a naturally occurring diterpene quinone, against its primary target and other biologically relevant proteins. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential and off-target liabilities.

Overview of Miltirone's Pharmacological Activity

Miltirone is primarily recognized as a partial agonist at the central benzodiazepine (B76468) binding site of the GABA-A receptor, which is consistent with its observed anxiolytic-like effects. Beyond its primary target, Miltirone has been demonstrated to interact with other enzymes and transporters, indicating a broader pharmacological profile. This guide summarizes the quantitative data on Miltirone's potency at these various targets and provides detailed methodologies for the key experiments cited.

Comparative Selectivity Data

The following table summarizes the in vitro potency of Miltirone against its primary target and a panel of related off-targets.

Target ClassTargetSpeciesAssay TypeParameterValue (µM)Reference
Primary Target GABA-A Receptor (Benzodiazepine Site) BovineRadioligand Binding ([³H]flunitrazepam)IC₅₀0.3[1]
RatRadioligand BindingKiLow µM range[2]
Off-Target: Enzymes Carboxylesterase 2 (CES2) HumanEnzyme InhibitionKi0.04[N/A]
Cytochrome P450 1A2 (CYP1A2)HumanEnzyme InhibitionIC₅₀1.73[3]
Ki3.17 (Mixed)[3]
Cytochrome P450 2C9 (CYP2C9)HumanEnzyme InhibitionIC₅₀8.61[3]
Ki1.48 (Competitive)[3]
Cytochrome P450 2D6 (CYP2D6)HumanEnzyme InhibitionIC₅₀30.20[3]
Ki24.25 (Mixed)[3]
Cytochrome P450 3A4 (CYP3A4)HumanEnzyme InhibitionIC₅₀33.88[3]
Ki35.09 (Mixed)[3]
Off-Target: Transporters P-glycoprotein (P-gp/MDR1) HumanCytotoxicity in P-gp overexpressing cellsEC₅₀~7-12[N/A]
Competitive Inhibition-Competitive Inhibitor[N/A]
Off-Target: Receptors Peripheral Benzodiazepine Receptor RatRadioligand Binding-No interaction[2]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and aid in the interpretation of the presented data.

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.

1. Membrane Preparation:

  • Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay). Membranes are stored at -80°C.[1]

2. Binding Assay:

  • The assay is performed in a final volume of 0.5 mL in Tris-HCl buffer (50 mM, pH 7.4).

  • Each assay tube contains:

    • 100 µg of membrane protein.

    • [³H]Flumazenil (a specific benzodiazepine site radioligand) at a concentration close to its Kd (typically 1-2 nM).

    • Varying concentrations of Miltirone or a reference compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine, such as 10 µM Diazepam.[4]

  • The mixture is incubated at 30°C for 35-60 minutes to allow binding to reach equilibrium.[1][4]

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of Miltirone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Fluorometric Carboxylesterase 2 (CES2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CES2 using a fluorogenic substrate.

1. Reagents and Materials:

  • Recombinant human CES2 enzyme.

  • A fluorogenic CES2 substrate (e.g., fluorescein (B123965) diacetate).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Miltirone and a reference CES2 inhibitor.

  • 96-well black microplates.

  • A fluorescence microplate reader.

2. Assay Procedure:

  • The reaction is typically performed in a total volume of 200 µL per well.

  • A pre-incubation mixture is prepared containing the CES2 enzyme and varying concentrations of Miltirone or a reference inhibitor in the assay buffer. This mixture is incubated for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured over time (kinetic mode) at appropriate excitation and emission wavelengths for the chosen substrate.

3. Data Analysis:

  • The rate of the enzymatic reaction (initial velocity) is determined from the linear phase of the fluorescence versus time plot.

  • The percentage of inhibition for each Miltirone concentration is calculated relative to the uninhibited control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the Miltirone concentration and fitting the data to a sigmoidal dose-response curve.

  • The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, mixed) can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk or Dixon plots).

Bidirectional Transport Assay for P-glycoprotein (P-gp) Inhibition

This cell-based assay is used to determine if a compound is an inhibitor of the P-gp efflux transporter.

1. Cell Culture:

  • A polarized cell line overexpressing P-gp, such as Caco-2 or MDR1-transfected MDCKII cells, is cultured on permeable supports (e.g., Transwell® inserts) for a sufficient duration (e.g., 21 days for Caco-2) to form a confluent monolayer with well-developed tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Transport Experiment:

  • The transport medium is typically a buffered salt solution (e.g., HBSS) with pH adjusted to 7.4.

  • The experiment measures the transport of a known P-gp substrate (e.g., [³H]digoxin) across the cell monolayer in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

  • The P-gp substrate is added to either the apical or basolateral chamber (the donor compartment), and its appearance in the opposite chamber (the receiver compartment) is measured over time.

  • To assess inhibition, the bidirectional transport of the P-gp substrate is measured in the presence of various concentrations of Miltirone, which is added to both the apical and basolateral chambers.

3. Quantification and Data Analysis:

  • The concentration of the P-gp substrate in the receiver compartment is quantified at different time points using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of transport, A is the surface area of the permeable support, and C₀ is the initial concentration of the substrate in the donor compartment.

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). A high efflux ratio (typically >2) indicates active efflux by P-gp.

  • The percentage of inhibition of P-gp-mediated efflux by Miltirone is calculated based on the reduction in the efflux ratio or the decrease in the B-to-A permeability of the probe substrate.

  • The IC₅₀ value for P-gp inhibition is determined by plotting the percentage of inhibition against the Miltirone concentration.

Visualizations

The following diagrams illustrate key concepts related to Miltirone's pharmacological activity.

Miltirone_Mechanism_of_Action cluster_GABA GABA-A Receptor Modulation cluster_Off_Target Off-Target Interactions Miltirone Miltirone GABA_A GABA-A Receptor (Benzodiazepine Site) Miltirone->GABA_A Partial Agonist Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) GABA_A->Neuronal_Inhibition Enhances GABAergic Inhibition Miltirone_off Miltirone CES2 Carboxylesterase 2 (CES2) Miltirone_off->CES2 Inhibition Pgp P-glycoprotein (P-gp) Miltirone_off->Pgp Inhibition CYPs Cytochrome P450s (e.g., CYP1A2, 2C9) Miltirone_off->CYPs Inhibition

Caption: Miltirone's primary and off-target activities.

Experimental_Workflow_Selectivity Compound Miltirone Primary_Target_Assay Primary Target Assay (GABA-A Receptor Binding) Compound->Primary_Target_Assay Off_Target_Assays Off-Target Assays (Enzymes, Transporters, etc.) Compound->Off_Target_Assays Data_Analysis Data Analysis (IC50 / Ki Determination) Primary_Target_Assay->Data_Analysis Off_Target_Assays->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

References

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